N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide
Description
N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide (CAS: 2940949-84-6) is a halogenated aromatic amide with the molecular formula C₁₂H₁₅ClINO and a molecular weight of 351.61 g/mol . Its structure features a phenyl ring substituted with chlorine (5-Cl), iodine (4-I), and methyl (2-Me) groups, coupled to a 2,2-dimethylpropanamide (pivalamide) moiety. This compound is primarily utilized as a high-purity intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C12H15ClINO |
|---|---|
Molecular Weight |
351.61 g/mol |
IUPAC Name |
N-(5-chloro-4-iodo-2-methylphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H15ClINO/c1-7-5-9(14)8(13)6-10(7)15-11(16)12(2,3)4/h5-6H,1-4H3,(H,15,16) |
InChI Key |
ANOKTXBUDHSTMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C(C)(C)C)Cl)I |
Origin of Product |
United States |
Preparation Methods
Preparation of Halogenated Aromatic Intermediate
A patented method for preparing 2-chloro-4-iodo-5-methylpyridine (an important intermediate structurally related to the phenyl moiety in the target compound) involves a multi-step process starting from 2-chloro-5-methylpyridine (CMP):
| Step | Reaction Description | Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1 | Oxidation of CMP to CMP oxynitride | Hydrogen peroxide in acetic acid, 80°C, 5-7 h | Preferred oxidant: H2O2; solvent: acetic acid |
| 2 | Nitration to form chloro-4-nitro-2,5-picoline oxynitride | Mixture of sulfuric acid and nitric acid, 100°C, 7-10 h | Molar ratio H2SO4:HNO3 = 10-6:1 |
| 3 | Reduction of nitro group to amino group | Iron powder in acetic acid, 80-120°C, 2-3 h | Iron powder/acetic acid preferred reductant |
| 4 | Diazotization and iodination to form 2-chloro-4-iodo-5-picoline | Sulfuric acid, sodium nitrite, sodium iodide | Diazotization followed by Sandmeyer-type iodination |
This sequence yields the halogenated aromatic intermediate with high selectivity and yield, suitable for further functionalization.
Amide Formation
The amide bond formation involves coupling the halogenated aniline derivative with 2,2-dimethyl-propanoyl chloride (pivaloyl chloride). The general procedure includes:
- Dissolving the halogenated aniline in an inert solvent such as dichloromethane.
- Cooling the solution and adding a base such as N-ethyl-diisopropylamine to scavenge HCl.
- Adding 2,2-dimethyl-propanoyl chloride dropwise under controlled temperature (0-40°C).
- Stirring the mixture for several hours to ensure complete reaction.
- Workup by aqueous washes and purification by flash chromatography or recrystallization.
This method is adapted from analogous amide syntheses in related compounds like N-(2-iodo-4-methylphenyl)-2,2-dimethyl-propanamide, which shares the same amide moiety.
Alternative Synthetic Routes and Considerations
- The halogenation pattern (chloro and iodo substituents) is critical for the compound’s properties and requires selective halogenation steps.
- The diazotization-iodination step is sensitive and requires careful control of temperature and reagent stoichiometry to avoid side reactions.
- Reduction of nitro groups to amines can be achieved by iron powder/acetic acid or catalytic hydrogenation with palladium on carbon, depending on scale and equipment availability.
- The use of acetic acid as solvent in oxidation and reduction steps is common, providing good yields and manageable reaction conditions.
Data Tables Summarizing Key Reaction Conditions
| Step | Reaction Type | Reagents | Solvent | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|---|---|
| 1 | Oxidation | H2O2 (2.5 eq) | Acetic acid | 80 | 5-7 | Preferred oxidant; generates oxynitride intermediate |
| 2 | Nitration | H2SO4/HNO3 mixture | Sulfuric acid | 100 | 7-10 | Molar ratio H2SO4:HNO3 = 10-6:1 |
| 3 | Reduction | Fe powder | Acetic acid | 80-120 | 2-3 | Iron powder/acetic acid preferred |
| 4 | Diazotization/Iodination | NaNO2, NaI, H2SO4 | Aqueous acid | 0-5 | 1-2 | Sandmeyer reaction for iodination |
| 5 | Amide Formation | 2,2-dimethyl-propanoyl chloride, base | DCM | 0-40 | 3-6 | Base: N-ethyl-diisopropylamine |
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro or iodo groups.
Scientific Research Applications
N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide involves its interaction with specific molecular targets and pathways. The exact targets and pathways can vary depending on the specific application and context. For example, in antiviral research, it may inhibit viral replication by targeting viral enzymes or proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The target compound’s structural analogs differ in substituents on the aromatic ring and the heterocyclic system. Key examples include:
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethyl-propanamide
- Molecular Formula: C₁₂H₁₃ClF₃NO
- Molecular Weight : ~285.69 g/mol (calculated)
- Key Features : Replaces the 4-iodo and 2-methyl groups with a 3-trifluoromethyl (CF₃) group.
- Research Findings :
N-(4-Iodo-3-pyridyl)-2,2-dimethylpropanamide
- Molecular Formula : C₁₁H₁₅IN₂O
- Molecular Weight : ~317.9 g/mol (calculated)
- Key Features : Pyridyl ring instead of phenyl, with iodine at position 3.
- Research Findings: Synthesized via n-BuLi-mediated iodination (70% yield), similar to methods applicable to the target compound .
N-[3-(Difluoromethyl)-4-pyridyl]-2,2-dimethyl-propanamide
Comparative Data Table
Structural and Functional Insights
Halogen Influence :
- Iodine (in the target compound) increases molecular weight and polarizability, favoring halogen bonding in crystal packing.
- Chlorine and CF₃ groups enhance electrophilic stability but reduce steric bulk compared to iodine .
Hydrogen Bonding :
Synthetic Routes :
- Iodinated analogs (e.g., and ) often employ lithiation-iodination protocols .
- CF₃/CF₂H-containing analogs require fluorinated reagents, increasing synthetic complexity .
Applications :
Biological Activity
N-(5-Chloro-4-iodo-2-methyl-phenyl)-2,2-dimethyl-propanamide, with CAS number 2940949-84-6, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C12H14ClI N
Molecular Weight : 303.60 g/mol
The compound features a chloro and iodo substitution on the aromatic ring, which may influence its biological properties. The presence of the amide functional group contributes to its solubility and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of oxadiazole have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Induces apoptosis |
| 5b | MDA-MB-231 | 2.41 | Cell cycle arrest at G0-G1 phase |
These findings suggest that structural modifications in compounds like this compound can enhance their anticancer efficacy.
Neurokinin Receptor Modulation
Research has indicated that compounds with similar structures may act as neurokinin receptor modulators. The neurokinin (NK1) receptor is implicated in various pathophysiological conditions, including pain and inflammation. Compounds targeting these receptors could provide therapeutic benefits in managing such conditions .
Study on Cytotoxicity
In a study evaluating the cytotoxic effects of various derivatives against cancer cell lines, it was found that certain halogenated compounds exhibited higher potency compared to their non-halogenated counterparts. This suggests that the presence of chlorine and iodine in this compound may enhance its biological activity.
In Vivo Studies
Further research is required to evaluate the in vivo efficacy of this compound. Preliminary studies indicate that modifications to the phenyl ring can significantly impact the pharmacokinetics and overall therapeutic potential of similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
